N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
CAS No.: 67346-50-3
Cat. No.: VC21334917
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67346-50-3 |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
| Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1 |
| Standard InChI Key | BPZSYCZIITTYBL-BFUOFWGJSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O |
| SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Introduction
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is a complex organic compound with a specific stereochemistry, which plays a crucial role in its biological activity. It is classified as an adrenergic beta-2 receptor agonist, known for its prolonged duration of action. This compound is primarily used in the management of asthma and the treatment of chronic obstructive pulmonary disease (COPD) due to its bronchodilatory properties .
Synthesis and Characterization
While specific synthesis details for this compound are not available in the search results, its characterization involves advanced spectroscopic techniques such as NMR and mass spectrometry. The structure is also confirmed by computational methods like InChI and SMILES notations .
Biological Activity
As an adrenergic beta-2 receptor agonist, this compound acts by stimulating beta-2 adrenergic receptors in the lungs, leading to bronchodilation. This makes it effective in treating respiratory conditions like asthma and COPD by improving airflow and reducing symptoms such as wheezing and shortness of breath .
Comparison with Related Compounds
Other compounds with similar structures, such as formoterol, are also used in respiratory therapy. These compounds share the beta-2 agonist activity but may differ in duration of action and side effect profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume